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Compound of Interest

Compound Name: Philanthotoxin 343

Cat. No.: B039273

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Philanthotoxin 343 (PhTX-343), a
synthetic analogue of the naturally occurring wasp venom toxin, PhTX-433. PhTX-343 is a
potent non-competitive antagonist of several excitatory ligand-gated ion channels, making it a
valuable molecular tool for studying ionotropic receptors and a lead compound in drug
discovery, particularly for neurodegenerative disorders.

Chemical Structure of Philanthotoxin 343

Philanthotoxin 343 is a polyamine amide toxin characterized by a modular structure consisting
of a hydrophobic headgroup and a hydrophilic polyamine tail. This structure allows it to
effectively enter and block the ion channels of its target receptors. The molecule can be divided
into distinct regions: a tyrosyl residue, an N-butanoyl (or butyryl) group, and a spermine-like
polyamine chain.[1][2]

The specific arrangement of the polyamine moiety is denoted by the numbers "343," which
represent the number of methylene groups separating the amine groups in the chain, starting
from the amide linkage.[3] The full chemical identity of (R)-Philanthotoxin 343 is detailed
below.

Key Chemical ldentifiers:

e Molecular Formula: C23H41Ns03[3][4]
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Molecular Weight: 435.6 g/mol [3][4]

IUPAC Name: N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-
hydroxyphenyl)-1-oxopropan-2-yl]butanamide[3]

SMILES: CCCC(=O)N--INVALID-LINK--C(=0)NCCCNCCCCNCCCN[4]

InChl Key: DTWANULJDRVTFI-OAQYLSRUSA-N[4]
Below is a diagram illustrating the distinct regions of the PhTX-343 molecule.

Figure 1: Chemical Structure of Philanthotoxin 343

Mechanism of Action

PhTX-343 functions as a non-competitive antagonist at ionotropic glutamate receptors (iGIuRs)
and nicotinic acetylcholine receptors (NAChRS).[5][6] Its primary mechanism involves acting as
an open-channel blocker. The positively charged polyamine tail enters the ion channel pore of
an activated receptor, physically occluding the passage of ions and thereby inhibiting
neurotransmission. This action is often use-dependent, meaning the toxin has a higher affinity
for receptors that are actively being opened by an agonist.[5][7]
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Figure 2: PhTX-343 Mechanism of Action
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Figure 2: PhTX-343 Mechanism of Action

Chemical Synthesis of PhTX-343

The synthesis of PhTX-343 can be achieved through both solution-phase and solid-phase
methods.[1][4] The modular nature of the molecule lends itself well to a convergent synthesis
strategy, typically involving the coupling of three key building blocks: an N-protected L-tyrosine
derivative, a butyric acid derivative (or other acyl group), and a selectively protected spermine

polyamine.
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Below is a generalized workflow for the solution-phase synthesis of PhTX-343.
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Figure 3: Generalized Solution-Phase Synthesis Workflow for PhTX-343
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Figure 3: Generalized Solution-Phase Synthesis Workflow for PhTX-343

Quantitative Pharmacological Data

PhTX-343 and its analogues have been extensively studied to determine their inhibitory
potency on various receptor subtypes. The half-maximal inhibitory concentration (ICso) is a
standard measure of this potency. The tables below summarize key ICso values for PhTX-343
across different ionotropic receptors.

Table 1: Inhibitory Potency (ICso) of PhTX-343 on Nicotinic Acetylcholine Receptors (NAChRS)

Receptor . Membrane
Preparation ICso0 (M) . Reference
Subtype Potential
Human Muscle-
TE671 cells 17 -100 mV [7]
type
Human Muscle-
TE671 cells 16.6 -100 mvV [819]
type
Mushroom body
Locust 0.80 -75 mV [5]
neurons
Ganglionic
Xenopus oocytes  0.0077 -100 mV [10]
(a3p4)
Brain (a4p2) Xenopus oocytes  0.080 -100 mV [10]

Table 2: Inhibitory Potency (ICso) of PhTX-343 on lonotropic Glutamate Receptors (iGIuRs)

Receptor . Membrane
Preparation ICs0 (M) . Reference
Subtype Potential

Xenopus oocytes
NMDA Receptors ] 2.01 -80 mV [819]
(rat brain RNA)

Xenopus oocytes
AMPA Receptors ] 0.46 -80 mV [819]
(rat brain RNA)
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This
section provides representative protocols for the synthesis of PhTX-343 and its characterization
using two-electrode voltage clamp electrophysiology.

Solution-Phase Synthesis of PhTX-343

This protocol is a representative procedure based on established methods for synthesizing
philanthotoxin analogues.[1][5] It involves the sequential coupling of protected amino acid and
acyl moieties to a selectively protected polyamine backbone, followed by deprotection and
purification.

Materials:

Na-Fmoc-O-benzyl-L-tyrosine

e NI N2-di-Boc-spermine

» Butyric acid

o Pentafluorophenyl trifluoroacetate (PFP-TFA)
» N,N-Diisopropylethylamine (DIPEA)

e N,N-Dimethylformamide (DMF)

e Piperidine

 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

 Diethyl ether

e Reagents for purification (e.g., RP-18 silica, HPLC solvents)

Procedure:
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 Activation of Na-Fmoc-O-benzyl-L-tyrosine: Dissolve Na-Fmoc-O-benzyl-L-tyrosine in DMF.
Add DIPEA and PFP-TFA and stir at room temperature for 1-2 hours to form the
pentafluorophenyl (PFP) ester. Monitor reaction completion by TLC.

» First Coupling Reaction: In a separate flask, dissolve N*,N12-di-Boc-spermine in DMF. Add
the activated tyrosine-PFP ester solution to the spermine solution and stir at room
temperature overnight.

o Work-up and Isolation: Evaporate the DMF under reduced pressure. Dissolve the residue in
an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g.,
NaHCOs, brine) to remove impurities. Dry the organic layer and evaporate to yield the crude
tyrosine-spermine conjugate.

e Fmoc Deprotection: Dissolve the crude conjugate in a 20% solution of piperidine in DMF. Stir
at room temperature for 30 minutes. Evaporate the solvent to yield the Na-deprotected
intermediate.

» Activation of Butyric Acid: In a separate flask, activate butyric acid with PFP-TFA and DIPEA
in DMF, similar to step 1.

e Second Coupling Reaction: Dissolve the Na-deprotected intermediate in DMF and add the
activated butyric acid-PFP ester. Stir at room temperature overnight to form the fully
protected PhTX-343.

» Final Deprotection: Dissolve the fully protected product in a mixture of TFA and DCM (e.qg.,
1:1 v/v). Stir for 1-2 hours at room temperature to remove the Boc and O-benzyl protecting
groups.

 Purification: Concentrate the reaction mixture under reduced pressure. Precipitate the crude
product by adding cold diethyl ether. Collect the precipitate and purify using vacuum liquid
chromatography on octadecylsilyl silica (RP-18) or by preparative reverse-phase HPLC to
obtain pure PhTX-343.[1]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the functional characterization of PhTX-343's inhibitory activity on
ligand-gated ion channels expressed in Xenopus laevis oocytes, a common method cited in the
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literature.[4][6][10]

Materials:

e Xenopus laevis oocytes

» CRNA of the receptor subunits of interest (e.g., NAChR or iGIuR subunits)
e Recording solution (e.g., ND96 buffer)

e Agonist solution (e.g., acetylcholine or glutamate in ND96)
o PhTX-343 stock solution and serial dilutions

o TEVC amplifier and data acquisition system

o Glass capillaries for pulling electrodes

¢ 3 M KCI solution for filling electrodes

e Micromanipulators

Procedure:

e Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis.
Treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the target
receptor subunits and incubate for 2-7 days to allow for receptor expression.

o Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of
0.5-2.0 MQ when filled with 3 M KCI.

o Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording
solution. Impale the oocyte with two electrodes: one for voltage sensing and one for current
injection.

» Voltage Clamp: Clamp the oocyte's membrane potential to a holding potential, typically
between -70 mV and -100 mV, to study inwardly rectifying channels.[8][10]
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 Eliciting Control Currents: Apply the agonist solution to the oocyte to activate the expressed
receptors and record the resulting inward current. Wash the chamber with the recording
solution until the current returns to baseline. Repeat several times to ensure a stable
response.

o Application of PhTX-343: Co-apply the agonist along with a specific concentration of PhTX-
343. Record the peak inward current. The inhibition is calculated as the percentage reduction
in the current amplitude compared to the control response.

o Dose-Response Curve Generation: Repeat step 6 with a range of PhTX-343 concentrations
(typically from nanomolar to high micromolar). Plot the percentage of inhibition against the
logarithm of the toxin concentration.

o Data Analysis: Fit the dose-response data to the Hill equation to determine the ICso value,
which represents the concentration of PhTX-343 required to inhibit 50% of the maximal
agonist-induced current.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A sequential high-yielding large-scale solution-method for synthesis of philanthotoxin
analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]

4. Solid phase synthesis and biological evaluation of enantiomerically pure wasp toxin
analogues PhTX-343 and PhTX-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

5. columbia.edu [columbia.edu]

6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

7. The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of
Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, Schistocerca

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b039273?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12593922/
https://pubmed.ncbi.nlm.nih.gov/12593922/
https://www.researchgate.net/publication/236081131_Two-Electrode_Voltage_Clamp
https://www.semanticscholar.org/paper/Two-electrode-voltage-clamp.-Guan-Chen/57712657b77712633984b385c40b3d31cc253e11
https://pubmed.ncbi.nlm.nih.gov/10637415/
https://pubmed.ncbi.nlm.nih.gov/10637415/
http://www.columbia.edu/cu/chemistry/groups/nakanishi/publication/642-Synthesis%20and%20Pharmacological%20Activity%20of%20Philanthotoxin-343%20Analogs-%20%20Antagonists%20of%20Ionotropic%20Glutamate%20Receptors.pdf
https://pubmed.ncbi.nlm.nih.gov/23529422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8622278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8622278/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

gregaria - PMC [pmc.ncbi.nlm.nih.gov]
e 8. docs.axolbio.com [docs.axolbio.com]
¢ 9. Whole Cell Patch Clamp Protocol [protocols.io]
e 10. researchgate.net [researchgate.net]
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Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b039273#philanthotoxin-343-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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